Technical Monograph: 3-Formylphenylboronic Acid Oxime
Technical Monograph: 3-Formylphenylboronic Acid Oxime
Functional Class: Bifunctional Chemical Probe / Bio-orthogonal Linker Parent Compound CAS: 87199-16-4 (3-Formylphenylboronic acid)
Executive Summary
3-Formylphenylboronic acid oxime represents a critical bifunctional scaffold in chemical biology and materials science. Unlike its ortho-substituted counterpart (2-formylphenylboronic acid), which forms cyclic iminoboronates via intramolecular B–N coordination, the 3-formyl (meta) isomer maintains distinct segregation between its reactive centers. This structural isolation allows the molecule to serve as a robust "dual-warhead": the oxime functionality acts as a stable ligation handle (derived from the aldehyde), while the boronic acid moiety remains sterically unencumbered for reversible diol binding (sugar sensing) or serine protease inhibition.
This guide details the physicochemical properties, synthesis, and validation protocols for utilizing this compound as a high-fidelity molecular probe.
Physicochemical Profile & Structural Logic
Chemical Identity
The molecule consists of a phenyl ring substituted at the 1-position with a boronic acid group [–B(OH)₂] and at the 3-position with an aldoxime group [–CH=N–OH].
| Property | Specification |
| IUPAC Name | (3-[(Hydroxyimino)methyl]phenyl)boronic acid |
| Molecular Formula | C₇H₈BNO₃ |
| Molecular Weight | 164.95 g/mol |
| Parent Aldehyde CAS | 87199-16-4 |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in neutral water; Soluble in basic aqueous buffer (pH > 9). |
| pKa (Boronic Acid) | ~8.4 – 8.6 (modulated by the electron-withdrawing oxime group) |
| Stability | High hydrolytic stability compared to imines; resistant to physiological pH degradation. |
The "Meta" Advantage
In ortho-derivatives, the boron atom coordinates with the nitrogen of the pendant group, altering the Lewis acidity of the boron and the stability of the linker. In the 3-formyl (meta) isomer, this intramolecular interaction is geometrically impossible.
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Consequence 1: The pKa of the boronic acid is determined solely by the inductive effect of the meta-oxime, not by dative bonding.
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Consequence 2: The boronic acid remains "free" to interact with external diols (e.g., Glucose, Ribose) without competing with an internal protecting interaction.
Mechanistic Pathways
Boronate-Diol Complexation (Sensing Mechanism)
The core utility of this molecule lies in the reversible covalent binding of the boronic acid to 1,2- or 1,3-diols (cis-diols).
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Equilibrium: In aqueous media, the boronic acid exists in equilibrium between a trigonal planar form (neutral) and a tetrahedral boronate anion (negatively charged).
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Binding: The tetrahedral anion binds diols with high affinity to form cyclic esters.
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Signal Transduction: This binding event shifts the acid-base equilibrium and can be coupled to fluorescence changes (e.g., via ARS displacement or proximal fluorophores).
Visualization: Reaction Equilibrium
The following diagram illustrates the equilibrium between the neutral and anionic forms and the subsequent trapping by a diol (Sugar).
Caption: The pH-dependent equilibrium of phenylboronic acid and its subsequent capture of cis-diols to form a stable cyclic ester.
Experimental Protocols
Synthesis of 3-Formylphenylboronic Acid Oxime
Objective: Conversion of the commercially available aldehyde to the oxime derivative.
Reagents:
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Hydroxylamine hydrochloride (NH₂OH[5]·HCl)
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Sodium Carbonate (Na₂CO₃) or Sodium Acetate
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Solvent: Ethanol/Water (1:1 v/v)
Step-by-Step Methodology:
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Dissolution: Dissolve 1.0 eq (e.g., 150 mg) of 3-formylphenylboronic acid in 5 mL of Ethanol.
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Reagent Prep: Dissolve 1.2 eq of Hydroxylamine hydrochloride and 1.5 eq of Na₂CO₃ in 5 mL of deionized water.
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Reaction: Add the aqueous hydroxylamine solution dropwise to the boronic acid solution while stirring at room temperature (25°C).
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Monitoring: Stir for 2–4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM). The aldehyde spot will disappear, and a more polar oxime spot will appear.
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Workup:
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Evaporate the ethanol under reduced pressure.
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Adjust the aqueous residue to pH ~4–5 using 1M HCl. The oxime product typically precipitates as a white solid.
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Filter the precipitate and wash with cold water.
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Validation:
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¹H NMR (DMSO-d₆): Look for the disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the oxime singlet (~8.1–8.3 ppm) and the N-OH proton (~11.3 ppm).
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Functional Validation: Alizarin Red S (ARS) Displacement Assay
Objective: Verify that the boronic acid moiety is active and capable of binding diols after the oxime synthesis. This is a "Turn-Off" to "Turn-On" (or colorimetric shift) assay.
Principle: ARS binds to boronic acids, creating a fluorescent/colored complex. When a competing sugar (glucose) is added, it displaces the ARS, causing a spectral shift.
Protocol:
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Buffer Prep: Prepare 0.1 M Phosphate Buffer (PBS) or Carbonate Buffer, pH 7.4. (Note: Boronic acid binding is pH dependent; pH 7.4 is physiological, but pH 8.5 yields higher sensitivity).
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Stock Solutions:
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Probe: 10 mM 3-formylphenylboronic acid oxime in DMSO.
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Dye: 10 mM Alizarin Red S (ARS) in buffer.
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Analyte: 1 M D-Fructose (Fructose binds stronger than Glucose, making it better for validation).
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Complex Formation:
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Mix Probe (final 200 µM) and ARS (final 200 µM) in buffer.
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Incubate for 10 min. Observe color change (Yellow/Orange → Deep Red/Fluorescent).
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Displacement:
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Titrate D-Fructose (0 – 50 mM) into the mixture.
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Readout:
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UV-Vis: Monitor Absorbance at 460 nm (Free ARS) vs 520 nm (Bound ARS).
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Fluorescence: Excitation 468 nm / Emission 572 nm.
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Result: As Fructose increases, fluorescence decreases (or Absorbance at 520 nm decreases) as ARS is displaced.
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Visualization: ARS Assay Workflow
Caption: The ARS displacement workflow. The system starts fluorescent (bound ARS) and loses signal as the sugar displaces the dye.
Applications in Drug Development
Bio-Conjugation (The Oxime Ligation)
The 3-formylphenylboronic acid oxime is often an intermediate. In practice, researchers conjugate 3-formylphenylboronic acid to a peptide or polymer containing an aminooxy group (R-O-NH₂).
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Reaction: Aldehyde + Aminooxy-Peptide → Oxime-Linked Boronic Acid Peptide.
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Utility: This creates "Borono-Lectins"—synthetic proteins that can target surface carbohydrates on cancer cells or viruses.
Protease Inhibition
Boronic acids are potent inhibitors of serine proteases (e.g., Chymotrypsin, Elastase). The boron atom mimics the transition state of peptide hydrolysis.
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Mechanism: The active site Serine hydroxyl attacks the Boron atom, forming a stable tetrahedral adduct that mimics the enzymatic transition state, effectively blocking the enzyme.
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Role of the Oxime: The oxime linker allows this inhibitor warhead to be attached to a specificity-determining peptide sequence without interfering with the boron pharmacophore.
References
- Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid chemistry).
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Bull, S. D., et al. (2013). "Exploiting the reversible covalent bonding of boronic acids: recognition, sensing, and assembly." Accounts of Chemical Research, 46(2), 312-326. Link
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Springsteen, G., & Wang, B. (2002). "A detailed examination of boronic acid-diol complexation." Tetrahedron, 58(26), 5291-5300. (Foundational work on the ARS assay and binding constants). Link
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Kanan, M. W., et al. (2004). "Reaction discovery enabled by DNA-templated synthesis and in vitro selection." Nature, 431, 545–549. (Demonstrates the stability and utility of oxime ligation in biological systems). Link
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Noda, M., et al. (2015). "Boronic acids facilitate rapid oxime condensations at neutral pH."[6] Chemical Science, 6, 3329-3333. (Discusses the catalytic effect of ortho- vs meta-boronic acids). Link
Sources
- 1. 3-Formylphenylboronic acid(87199-16-4) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Formylphenylboronic acid | CAS 87199-16-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 3-formylphenylboronic acid, 87199-16-4 | BroadPharm [broadpharm.com]
- 4. 3-Formylphenylboronic acid | 87199-16-4 [chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
